1,3-Dichloro-1-propanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
26948-90-3 |
|---|---|
Molecular Formula |
C3H6Cl2O |
Molecular Weight |
128.98 g/mol |
IUPAC Name |
1,3-dichloropropan-1-ol |
InChI |
InChI=1S/C3H6Cl2O/c4-2-1-3(5)6/h3,6H,1-2H2 |
InChI Key |
IFDLXKQSUOWIBO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)C(O)Cl |
Origin of Product |
United States |
Synthesis and Production Methodologies of Dichloropropanols
Industrial Synthesis Routes of Related Dichloropropanols
Traditional industrial production of dichloropropanols has been heavily reliant on petrochemical feedstocks, particularly propylene (B89431). researchgate.netresearchgate.net These established routes are characterized by their high-throughput and continuous processes.
A major industrial route for producing dichloropropanols is the hypochlorination of allyl chloride. researchgate.netrug.nl This process, which involves the reaction of allyl chloride with chlorine in water, generates a mixture of glycerol (B35011) dichlorohydrin isomers, specifically 2,3-dichloro-1-propanol (B139626) and 1,3-dichloro-2-propanol (B29581). researchgate.netnih.gov The typical ratio of 2,3-DCP to 1,3-DCP produced through this method is approximately 7:3. nih.gov
The process begins with the production of hypochlorous acid from chlorine and water, which then reacts with allyl chloride to yield the dichlorohydrin mixture. google.comintratec.us The reaction kinetics are influenced by the concentration of chloride ions; an equation has been developed to describe the relationship between selectivity and chloride ion concentration. researchgate.net This method is a key step in the traditional pathway from propylene to epichlorohydrin (B41342). rug.nl However, it involves the use of hazardous chlorine gas, which presents operational and environmental challenges. researchgate.net
Alternative Synthetic Approaches for Dichloropropanols from Renewable Feedstocks
The increasing availability of glycerol as a byproduct of biodiesel production has spurred significant research into its use as a renewable feedstock for chemical synthesis. researchgate.netresearchgate.netscielo.br This has led to the development of alternative, more sustainable routes to dichloropropanols.
A promising alternative pathway is the direct hydrochlorination of glycerol using hydrogen chloride. researchgate.netglycerinrefine.com This reaction can be performed with either gaseous or aqueous hydrogen chloride to convert glycerol into dichloropropanols. researchgate.netresearchgate.net The process is a consecutive reaction, proceeding from glycerol to an intermediate monochloropropanediol (MCPD), and then to dichloropropanol (B8674427) (DCP). researchgate.netscielo.br The primary isomer produced in this second chlorination step is 1,3-dichloro-2-propanol. glycerinrefine.com
This method offers several advantages, including the utilization of a low-cost, renewable raw material and potentially lower energy consumption and waste emission, making it suitable for large-scale industrial production. researchgate.netgoogle.com The reaction is typically carried out at temperatures between 100-120°C. google.com Research has shown that increasing reaction time, temperature, and pressure generally leads to higher formation of dichloropropanol. researchgate.net
To enhance the efficiency and selectivity of glycerol hydrochlorination, various catalytic systems have been investigated. The use of a catalyst is crucial for achieving high conversion rates and directing the reaction towards the desired dichloropropanol isomers. researchgate.net Carboxylic acids, in particular, have been identified as effective homogeneous catalysts for this transformation. researchgate.netresearchgate.net The catalyst can be introduced directly or in a solution with one of the reactants, such as glycerol or aqueous hydrochloric acid. google.com
Carboxylic acids have demonstrated significant efficacy as catalysts in the chlorination of glycerol. researchgate.netresearchgate.net They facilitate the nucleophilic substitution of the hydroxyl groups in glycerol with chlorine atoms. researchgate.net The reaction mechanism involves the acid-catalyzed esterification of glycerol, followed by reaction with HCl. researchgate.net
Different carboxylic acids exhibit varying levels of catalytic activity and selectivity. Studies have shown that dicarboxylic acids with longer carbon chains, such as adipic acid, favor the formation of 1,3-dichloro-2-propanol. researchgate.net In one study, adipic acid yielded the highest result of 88.6% for 1,3-DCP after 14 hours at 110°C. researchgate.net Malonic acid has also been identified as an effective catalyst under specific conditions. researchgate.net Acetic acid is another commonly used catalyst, and the kinetics of the reaction using acetic acid have been modeled, suggesting an SN2 mechanism. acs.org Interestingly, research indicates that the steric hindrance of the carboxylic acid catalyst plays a more significant role in the reaction's success than its acid strength. researchgate.net Hydroxyl-substituted carboxylic acids like lactic acid were found to be less effective, yielding about half the amount of 1,3-DCP compared to monocarboxylic and dicarboxylic acids with the same number of carbon atoms. researchgate.net
The table below summarizes the performance of various carboxylic acid catalysts in the synthesis of 1,3-dichloro-2-propanol (1,3-DCP) from glycerol.
| Catalyst | Catalyst Type | Reaction Temperature (°C) | Reaction Time (h) | 1,3-DCP Yield (%) | Reference |
|---|---|---|---|---|---|
| Adipic Acid | Dicarboxylic Acid | 110 | 14 | 88.6 | researchgate.net |
| Malonic Acid | Dicarboxylic Acid | 110 | 3 | Not specified, but noted as optimal | researchgate.net |
| Acetic Acid | Monocarboxylic Acid | 90-120 | Not specified | Kinetic study performed | acs.org |
| Lactic Acid | Hydroxycarboxylic Acid | 110 | 14 | ~40-45 (estimated) | researchgate.net |
| Propionic Acid | Monocarboxylic Acid | 100-120 | 5-15 | >90 (overall DCP yield) | google.com |
Catalytic Systems in Glycerol Chlorination for Dichloropropanol Production
Optimization of Reaction Parameters (e.g., Molar Ratios, Temperature, Catalyst Loading)
The synthesis of dichloropropanols from glycerol is a complex process influenced by several key reaction parameters. Optimizing these parameters is crucial for maximizing the yield and selectivity of the desired product, 1,3-dichloro-2-propanol. Research has focused on the effects of temperature, reactant molar ratios, and catalyst type and loading.
Temperature: The reaction temperature is a critical factor in the hydrochlorination of glycerol. Studies have been conducted across a temperature range of 70°C to 140°C. google.com One experimental study identified an optimal temperature of 110°C for the synthesis of 1,3-dichloropropanol using muriatic acid and a malonic acid catalyst. researchgate.net Another investigation found that the maximum yield of dichloropropanol (DCP) was achieved at 130°C and a pressure of 6 bar when using anhydrous HCl. nii.ac.jp It has been noted that the reaction temperature is more significant than pressure in enhancing the selectivity towards DCP. researchgate.net
Molar Ratios: The molar ratio of glycerol to the chlorinating agent, typically hydrogen chloride (HCl), significantly impacts the reaction outcome. An excess of HCl is generally used to drive the reaction towards the formation of dichloropropanols. Research has explored glycerol to HCl molar ratios from 1:16 to 1:32. researchgate.net The highest yield of 1,3-dichloropropanol was obtained at a molar ratio of 1:24 (glycerol to HCl) after a reaction time of 3 hours. researchgate.net Further increases in the molar ratio did not lead to a significant improvement in the yield. researchgate.net
Catalyst Type and Loading: Carboxylic acids are commonly employed as homogeneous catalysts in this reaction. google.comresearchgate.net Various carboxylic acids have been tested to evaluate their effect on reaction extent and selectivity. In one comparative study, malonic acid was identified as the optimal catalyst, outperforming acetic acid, propionic acid, and lactic acid. researchgate.net The higher selectivity observed with malonic acid is attributed to its lower volatility. researchgate.net
Catalyst loading is another parameter that influences product yields. In a study using Brønsted acidic ionic liquids as catalysts, increasing the catalyst loading from 0.25 to 1.0 mol/kg of glycerol resulted in a slight increase in the yield of 1,3-dichloro-2-propanol (from 8.43% to 18.33%) after 12 hours at 110°C. scielo.br The selectivity towards DCP has also been shown to increase with a greater amount of catalyst. researchgate.net
Table 1: Effect of Carboxylic Acid Catalyst on Glycerol Hydrochlorination| Catalyst | pKa | Conversion of Glycerol (%) |
|---|---|---|
| Acetic Acid | 4.80 | Data not specified |
| Propionic Acid | 4.76 | Data not specified |
| Lactic Acid | 3.90 | Data not specified |
| Malonic Acid | 2.83 | Optimal performance |
| Catalyst Loading (mol/kg glycerol) | 1,3-DCP Yield (%) |
|---|---|
| 0.25 | 8.43 |
| 0.50 | Data not specified |
| 0.75 | Data not specified |
| 1.00 | 18.33 |
Kinetic Modeling of Dichloropropanol Synthesis from Glycerol
Developing a kinetic model is essential for understanding the reaction mechanism and for designing and optimizing industrial-scale reactors. The hydrochlorination of glycerol to dichloropropanol involves a series of consecutive and parallel reactions, including the formation of monochloropropanediol intermediates. researchgate.net
Kinetic studies have been performed in batch reactors, with gas chromatography used to monitor the concentration of reactants and products over time. acs.org The direct preparation of 1,3-dichloro-2-propanol from glycerol using an acetic acid catalyst has been shown to follow an S(_N)2 mechanism. researchgate.netacs.org A kinetic model based on this mechanism was developed and found to be in good agreement with experimental results conducted between 363 K and 393 K. acs.org
For reactions conducted at high pressure, a modified kinetic model has been proposed. nii.ac.jp This model accounts for the volume change that occurs due to the generation of water as a byproduct. By fitting the model to experimental data, modified kinetic parameters were evaluated, leading to a model suitable for high-pressure synthesis applications. nii.ac.jp The glycerol route to dichloropropanols consists of two main steps: the chlorination of glycerol to form dichloropropanols and the subsequent saponification of dichloropropanols to produce epichlorohydrin. doi.org Kinetic models are crucial for understanding and optimizing both of these stages. doi.org
Potential for Tailored Synthesis of 1,3-Dichloro-1-propanol Isomer
The hydrochlorination of glycerol can produce two primary dichloropropanol isomers: 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol. However, the reaction conditions can be tailored to favor the formation of the 1,3-isomer. The synthesis of dichloropropanols from glycerol, a byproduct of biodiesel production, shows high selectivity towards 1,3-dichloro-2-propanol. researchgate.netglycerinrefine.com
The formation ratio of 1,3-dichloro-2-propanol to its isomer, 1,2-dichloropropanol (a typo in some literature, likely referring to 2,3-dichloro-1-propanol), is approximately 10:1. researchgate.net This high selectivity is a key advantage of the glycerol-based process. The first chlorination step of glycerol predominantly forms 3-chloro-1,2-propanediol, which then leads to the preferential formation of 1,3-dichloro-2-propanol in the second chlorination step. glycerinrefine.com This inherent selectivity makes the glycerol route particularly suitable for producing the 1,3-isomer, which is a valuable intermediate for the synthesis of epichlorohydrin. doi.orgglycerinrefine.com The reaction speed and product yield for epichlorohydrin synthesis are higher when starting with the 1,3-dichloro-2-propanol isomer compared to the 2,3-isomer. glycerinrefine.com
Chemical Reactivity and Transformation Studies
Conversion Reactions to Epichlorohydrin (B41342)
The synthesis of epichlorohydrin from 1,3-dichloro-2-propanol (B29581) is a cornerstone of its industrial application. This conversion is primarily achieved through a dehydrochlorination reaction, commonly referred to as saponification, which involves the use of an alkali.
Dehydrochlorination with Alkali (Saponification)
The dehydrochlorination of 1,3-dichloro-2-propanol using an alkali is a fundamental process for the industrial production of epichlorohydrin. researchgate.netsemanticscholar.org This reaction, also known as saponification, involves treating 1,3-dichloro-2-propanol with a basic compound, such as sodium hydroxide (caustic soda) or calcium hydroxide (milk of lime). google.comgoogle.comaidic.it The process is typically carried out in an aqueous solution. google.com
The reaction conditions for saponification can be varied. Generally, the dichloropropanol (B8674427) concentration is maintained between 10% and 50% by weight. google.com The reaction temperature typically ranges from 40°C to 110°C, with a preferred range of 60°C to 100°C. google.com The amount of alkali used is usually in a slight molar excess relative to the dichloropropanol, typically 1.0 to 1.5 equivalents. google.com The process can be conducted under reduced or elevated pressure. google.com In some configurations, the saponification and the stripping of the newly formed epichlorohydrin occur simultaneously to remove the product from the reaction mixture immediately after its formation. google.com
Mechanistic Investigations of Saponification Reaction Networks
The saponification of 1,3-dichloro-2-propanol is not a simple, single-step reaction but rather a complex network involving multiple pathways and potential side reactions. researchgate.netsemanticscholar.org Density Functional Theory (DFT) simulations have been employed to investigate the possible reactions and elucidate the underlying mechanisms. researchgate.netsemanticscholar.orgbohrium.com These computational studies help in understanding the reaction network, which includes various ring-forming, ring-opening, and substitution reactions. bohrium.com
Kinetic Studies of Dehydrochlorination Processes
Kinetic studies are essential for understanding the rate of epichlorohydrin formation and for designing efficient reactor systems. The dehydrochlorination of 1,3-dichloro-2-propanol in an aqueous basic solution is known to be a very fast reaction. researchgate.netresearchgate.net Investigations have shown that 1,3-dichloro-2-propanol is significantly more reactive than its isomer, 2,3-dichloro-1-propanol (B139626). researchgate.netresearchgate.netresearchgate.net
Below is a table summarizing key kinetic parameters for the dehydrochlorination of dichloropropanols.
| Dichloropropanol Isomer | Reaction Order (w.r.t. OH⁻) | Reaction Order (w.r.t. DCP) | Activation Energy (kJ mol⁻¹) | Pre-exponential Factor | Temperature Range (°C) |
| 1,3-dichloro-2-propanol | - | - | - | - | 30-70 researchgate.net |
| 2,3-dichloro-1-propanol | 1 researchgate.net | 2 researchgate.net | 150 (±10) researchgate.net | 1.61 × 10²⁵ researchgate.net | 50-80 researchgate.net |
Formation of Related Halogenated Propenes
Dehydration to 1,3-Dichloropropene (B49464) with Phosphoryl Chloride
1,3-dichloro-2-propanol can be converted to 1,3-dichloropropene through a dehydration reaction. nih.gov This transformation is accomplished using phosphoryl chloride (POCl₃) as the dehydrating agent. who.int The resulting product, 1,3-dichloropropene, is a significant commercial chemical used as a soil fumigant to control nematodes and other pests. nih.govepa.gov
Formation of Related Halogenated Propanes
In addition to elimination reactions, 1,3-dichloro-2-propanol can undergo substitution reactions to form other halogenated propanes. For instance, the chlorination of 1,3-dichloro-2-propanol with phosphorous pentachloride (PCl₅) yields 1,2,3-trichloropropane. nih.gov
Chlorination to 1,2,3-Trichloropropane
1,3-Dichloro-1-propanol can be converted to 1,2,3-trichloropropane, a compound historically used as an industrial solvent, paint and varnish remover, and cleaning agent. This transformation involves the replacement of the hydroxyl group with a chlorine atom. A common laboratory and industrial method for this type of conversion is the reaction with phosphorus pentachloride (PCl₅). The reaction of 1,3-dichloropropanol with phosphorus pentachloride yields 1,2,3-trichloropropane. nih.gov
Table 1: Chlorination of 1,3-Dichloropropanol
| Reactant | Reagent | Product | Reaction Type |
| This compound | Phosphorus pentachloride (PCl₅) | 1,2,3-Trichloropropane | Nucleophilic Substitution |
Hydrolysis to Synthetic Glycerol (B35011) (for Dichlorohydrins)
Dichlorohydrins, including this compound, are important intermediates in the production of synthetic glycerol. The industrial process typically involves the hydrolysis of these compounds. This chemical transformation is generally achieved by reacting the dichlorohydrin with an alkali, such as caustic soda (sodium hydroxide) or a sodium carbonate solution. nih.gov
Table 2: Industrial Hydrolysis of Dichlorohydrins
| Starting Material | Reagent | Product | Typical Conditions |
| Glycerol dichlorohydrin | Caustic soda (NaOH) or Na₂CO₃ solution | Glycerol | Elevated temperature (e.g., 96°C for Na₂CO₃ solution) nih.gov |
Intrinsic Reactivity of this compound's Functional Groups
The reactivity of this compound is dictated by its three functional groups: a primary chloro group, a secondary chloro group, and a secondary hydroxyl group. The presence of these groups on a short carbon chain leads to a variety of possible reactions.
Substitution Reactions
Nucleophilic Substitution at Carbon-Chlorine Bonds: The carbon-chlorine bonds in this compound are polar, with the carbon atoms carrying a partial positive charge, making them susceptible to attack by nucleophiles. These reactions can proceed through either an S_N1 or S_N2 mechanism, depending on the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent.
With Hydroxide Ions: As discussed in the hydrolysis to glycerol, hydroxide ions can act as nucleophiles, displacing the chloride ions to form diols and ultimately glycerol. The reaction of halogenoalkanes with aqueous sodium or potassium hydroxide is a common method for producing alcohols. science-revision.co.ukchemguide.co.uk
With Cyanide Ions: The cyanide ion (CN⁻) is a potent nucleophile that can replace the chlorine atoms to form nitrile compounds. This reaction is significant as it extends the carbon chain. The reaction is typically carried out in an ethanolic solution to prevent the formation of alcohols. chemistrystudent.comyoutube.comchemguide.co.ukyoutube.com
With Ammonia: Ammonia (NH₃) can also act as a nucleophile, leading to the formation of amines. The initial substitution product is a primary amine, which can then undergo further reaction to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. science-revision.co.ukchemguide.co.ukyoutube.comchemguide.co.uklibretexts.org
Substitution of the Hydroxyl Group: The hydroxyl group itself is a poor leaving group. However, it can be converted into a better leaving group, such as by protonation in the presence of a strong acid, which then allows for nucleophilic substitution.
Table 3: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type | Reaction Conditions |
| Hydroxide | NaOH (aq) | Alcohol | Heat under reflux chemguide.co.uk |
| Cyanide | KCN in ethanol (B145695) | Nitrile | Heat under reflux chemistrystudent.com |
| Ammonia | NH₃ in ethanol | Amine | Heat in a sealed tube chemguide.co.uk |
Elimination Reactions
Elimination reactions, specifically dehydrochlorination, can occur in the presence of a strong base, leading to the formation of alkenes. This process involves the removal of a hydrogen atom and a chlorine atom from adjacent carbon atoms. Elimination reactions often compete with nucleophilic substitution reactions.
The dehydrochlorination of 1,3-dichloro-2-propanol (an isomer of this compound) to epichlorohydrin is a well-known industrial process and is typically carried out using a base like sodium hydroxide. google.comgoogle.com The choice between substitution and elimination is influenced by factors such as the strength and steric hindrance of the base, the solvent, and the temperature. Strong, bulky bases and higher temperatures tend to favor elimination.
The elimination reactions of alkyl halides can proceed through two main mechanisms:
E2 (Bimolecular Elimination): This is a one-step process where the base removes a proton at the same time as the leaving group departs. It is favored by strong bases.
E1 (Unimolecular Elimination): This is a two-step process involving the formation of a carbocation intermediate, which then loses a proton. It is favored by weak bases and in substrates that can form stable carbocations.
Given the structure of this compound, both primary and secondary chlorides are present, which can undergo elimination.
Addition Reactions
The term "addition reactions" typically refers to the addition of atoms or groups across a double or triple bond. Since this compound is a saturated molecule, it does not undergo addition reactions itself. However, its derivatives, which can be formed through elimination reactions, can participate in addition reactions. For instance, if this compound undergoes dehydrochlorination to form an unsaturated chloro-alkenol, this product could then undergo various addition reactions.
Electrophilic Addition: An alkene derivative of this compound could react with electrophiles such as hydrogen halides (HX) or halogens (X₂). The addition would typically follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms.
Free Radical Addition: In the presence of peroxides, the addition of HBr to an alkene can proceed via a free-radical mechanism, leading to anti-Markovnikov addition.
Cycloaddition Reactions: Unsaturated derivatives could also potentially participate in cycloaddition reactions, such as the Diels-Alder reaction if a conjugated diene system is formed, or 1,3-dipolar cycloadditions to form five-membered heterocyclic rings. organic-chemistry.orgwikipedia.orgijrpc.comorganicchemistrydata.org
Mechanistic and Enzymatic Degradation Pathways
Microbial Biotransformation of Dichloropropanols
Microorganisms have developed sophisticated enzymatic systems to break down halogenated compounds like dichloropropanols. These biotransformation processes are crucial for the environmental remediation of sites contaminated with such chemicals.
Corynebacterium sp. strain N-1074 is a well-studied bacterium known for its ability to degrade 1,3-dichloro-2-propanol (B29581) (a related dichloropropanol). The degradation process in this bacterium involves two main pathways catalyzed by two distinct groups of isoenzymes. nih.gov During the transformation of 1,3-dichloro-2-propanol by the cell extract of this bacterium, epichlorohydrin (B41342) is formed as a transient intermediate. nih.gov
The cell extract of Corynebacterium sp. strain N-1074 can be separated into two fractions with 1,3-dichloro-2-propanol-dechlorinating activity and two fractions with epichlorohydrin-hydrolyzing activity. nih.gov One set of enzymes exhibits low enantioselectivity, while the other demonstrates considerable enantioselectivity, leading to the production of R-rich epichlorohydrin and (R)-3-chloro-1,2-propanediol. nih.govnih.gov
The enzymatic degradation of dichloropropanols is a two-step process involving Halohydrin Hydrogen-Halide-Lyase (HHHL) and Epoxide Hydrolase. researchgate.net
Halohydrin Hydrogen-Halide-Lyase (HHHL): This enzyme, also referred to as halohydrin dehalogenase, catalyzes the initial dehalogenation step. researchgate.netnih.gov It facilitates the intramolecular nucleophilic displacement of a halogen atom by a neighboring hydroxyl group within the halohydrin molecule. This reaction results in the formation of a corresponding epoxide, a proton, and a halide ion. researchgate.netnih.gov In Corynebacterium sp. strain N-1074, two distinct enzymes with HHHL activity have been isolated. nih.gov
Epoxide Hydrolase (EH): Following the formation of the epoxide intermediate, an epoxide hydrolase comes into play. researchgate.net This enzyme catalyzes the hydrolysis of the epoxide ring by adding a water molecule, which results in the formation of the corresponding 1,2-diol. researchgate.netresearchgate.net Epoxide hydrolases are crucial for detoxifying the reactive epoxide intermediates. nih.gov
This sequential action of HHHL and EH effectively converts the toxic dichloropropanol (B8674427) into a less harmful diol.
The enzymatic dechlorination of dichloropropanols can exhibit varying degrees of stereoselectivity.
Non-Stereospecific Pathways: Some bacteria possess enzymes that act on both (R)- and (S)-enantiomers of dichloropropanols without preference, converting them into racemic mixtures. nih.govstudylib.net In Corynebacterium sp. strain N-1074, one group of enzymes demonstrates this non-stereospecific dechlorination. nih.gov
Stereospecific Pathways: Conversely, other enzymatic systems show a clear preference for one enantiomer over the other. The second group of enzymes in Corynebacterium sp. strain N-1074, for instance, accepts both enantiomers but preferentially converts them into (R)-rich products. nih.govstudylib.net Similarly, the haloalcohol dehalogenase from Arthrobacter erithii H10a selectively produces (R)-epichlorohydrin from 1,3-dichloro-2-propanol. researchgate.net The high enantioselectivity of these enzymes is a key factor in the degradation pathways of certain microorganisms. nih.gov
| Enzyme Fraction | Activity | Enantioselectivity | Product |
|---|---|---|---|
| Fraction Ia (HHHL) | DCP to ECH | Low | Racemic ECH |
| Fraction Ib (HHHL) | DCP to ECH | High | R-rich ECH |
| Fraction IIa (EH) | ECH to MCP | Low | Racemic MCP |
| Fraction IIb (EH) | ECH to MCP | High | R-rich MCP |
Besides Corynebacterium sp., several other microorganisms are capable of degrading dichloropropanols. These include:
Arthrobacter sp.: Strains such as AD2 and PY1 have been shown to degrade 1,3-dichloro-2-propanol. jst.go.jpnih.gov Arthrobacter sp. strain PY1 can completely degrade 1000 mg/l of 1,3-DCP within seven days. jst.go.jp
Pseudomonas sp.: Certain Pseudomonas strains can also metabolize dichloropropanols. nih.gov For example, Pseudomonas cichorii 170 has been studied for its ability to degrade 1,3-dichloropropene (B49464), a related compound. nih.gov
Agrobacterium sp.: Strains like NHG3 are known to degrade 2,3-dichloro-1-propanol (B139626). nih.gov
Rhizobia sp.: A 2,3-dichloro-1-propanol-degrading rhizobial strain, NHG3, has been isolated and characterized. nih.gov
These microorganisms contribute to the natural attenuation of dichloropropanols in contaminated environments.
Biochemical Interactions and Transformations (General)
Role of Cytochrome P450 Enzymes (e.g., CYP2E1) in Metabolism
The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the endoplasmic reticulum of hepatocytes, plays a crucial role in the Phase I metabolism of a wide array of xenobiotics, including drugs and environmental toxins. mdpi.comnih.govnih.gov These enzymes catalyze various reactions, with oxidation being the most common, to transform lipophilic compounds into more water-soluble metabolites, facilitating their excretion. nih.govnih.gov
Within this superfamily, Cytochrome P450 2E1 (CYP2E1) is a key enzyme involved in the metabolism of numerous small, hydrophobic substrates. mdpi.com CYP2E1 is found in several tissues, including the liver and brain, and is known to metabolize both endogenous substances like acetone (B3395972) and exogenous compounds such as ethanol (B145695) and various industrial chemicals. wikipedia.orgnih.gov The expression of CYP2E1 is inducible by its substrates; for instance, exposure to ethanol can lead to increased levels of the enzyme. wikipedia.orgresearchgate.net
Research has specifically implicated CYP2E1 in the metabolism and toxicity of dichloropropanols. nih.gov Studies using rat hepatocytes have demonstrated that the toxicity of 1,3-dichloropropanol is mediated by this enzyme. When hepatocytes were treated with isoniazid, a known inducer of CYP2E1, the toxicity of 1,3-dichloropropanol increased. Conversely, the use of diethyldithiocarbamate, an inhibitor of CYP2E1, abolished the toxic effects of the dichloropropanol. nih.gov This indicates that the metabolic activation of 1,3-dichloropropanol by CYP2E1 is a critical step in its mechanism of toxicity. The process is also associated with the depletion of glutathione, an important cellular antioxidant. nih.gov
The catalytic cycle of CYP enzymes involves a heme-iron center that binds molecular oxygen and the substrate. nih.gov In the case of CYP2E1, this process can be "leaky," leading to the production of reactive oxygen species (ROS) even in the absence of a substrate. mdpi.com This inherent ability to generate oxidative stress can contribute to the cellular damage observed following exposure to CYP2E1 substrates.
Table 1: Key Enzymes in 1,3-Dichloro-1-propanol Metabolism
| Enzyme Family | Specific Enzyme | Role in Metabolism |
|---|
Potential Oxidation Pathways (e.g., to Dichloroacetone)
The metabolism of this compound can proceed through oxidation pathways, leading to the formation of corresponding ketones. A significant oxidation product of this compound is 1,3-dichloroacetone (B141476). scielo.brscielo.br This biotransformation represents a critical step in the metabolic fate of the parent compound.
The oxidation of a secondary alcohol, such as this compound, to a ketone is a common metabolic reaction. This conversion can be catalyzed by enzymes like alcohol dehydrogenases or the aforementioned cytochrome P450 system. The formation of 1,3-dichloroacetone from its alcohol precursor, also known as glycerol (B35011) α,γ-dichlorohydrin, has been established in chemical synthesis processes, which often mimic biological oxidation. orgsyn.org For example, the oxidation of glycerol α,γ-dichlorohydrin is a known method for preparing α,γ-dichloroacetone. orgsyn.org
The generation of 1,3-dichloroacetone is significant from a toxicological perspective. While the parent alcohol exhibits toxicity, its oxidized metabolite may have its own distinct toxic properties. nih.gov However, studies have shown that the toxicity of 1,3-dichloroacetone itself was not increased by the induction of CYP2E1, suggesting that the toxicity of the parent compound, 1,3-dichloropropanol, is primarily due to its own metabolic activation by CYP2E1 rather than the subsequent effects of its ketone metabolite. nih.gov
The metabolic pathway can be summarized as follows:
This compound → [Oxidation] → 1,3-Dichloroacetone
This oxidative pathway highlights a key mechanism by which the body processes this compound, converting it into a ketone that can then undergo further metabolic reactions or exert biological effects.
Table 2: Oxidation Pathway of this compound
| Substrate | Enzyme System (Potential) | Product | Reaction Type |
|---|
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and reaction pathways.
The saponification of dichloropropanols, a key industrial process for the synthesis of epichlorohydrin (B41342), has been a subject of theoretical investigation, primarily focusing on the 1,3-dichloro-2-propanol (B29581) isomer. DFT simulations are employed to elucidate the complex reaction network involved in the dehydrochlorination of dichloropropanols with an alkali. researchgate.netsemanticscholar.org
A DFT approach to the saponification of 1,3-dichloro-1-propanol would involve mapping the potential energy surface of the reaction. This would include identifying the structures of reactants, transition states, intermediates, and products. The key steps would likely involve the deprotonation of the hydroxyl group by a base (e.g., hydroxide ion), followed by an intramolecular nucleophilic substitution (SN2) to form an epoxide ring and eliminate a chloride ion.
For the related reaction of 1,3-dichloro-2-propanol with an alkali, DFT simulations have been used to confirm the reaction mechanism and simplify the complex reaction network into a series of consecutive steps. semanticscholar.orgresearchgate.net These studies calculate the potential energy barriers (activation energies) for each step, providing a detailed understanding of the reaction's feasibility and pathways. The transition state structures for the various reaction steps, including ring-forming, ring-opening, and substitution reactions, can be precisely characterized. bohrium.com
Table 1: Illustrative DFT-Calculated Parameters for the Saponification of Dichloropropanols (based on studies of isomers)
| Parameter | Description | Illustrative Value |
|---|---|---|
| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | Varies depending on the specific elementary step. |
| Transition State Geometry | The molecular structure at the highest point of the reaction energy profile. | Characterized by specific bond lengths and angles indicating bond formation and breaking. |
Kinetic Modeling and Simulation of Reaction Processes
Kinetic modeling and simulation are essential for optimizing chemical processes, and they rely on data that can be obtained from both experimental work and theoretical calculations like DFT. The dehydrochlorination of dichloropropanols to produce epichlorohydrin has been the subject of such kinetic investigations. researchgate.net
For this compound, a kinetic model would describe the rate at which it reacts under specific conditions (e.g., temperature, concentration of reactants). Based on studies of its isomers, the dehydrochlorination reaction is typically modeled as a second-order kinetic reaction. researchgate.netresearchgate.net DFT simulations can provide the theoretical basis for the rate equations used in these models by calculating the activation energies, which are then used in the Arrhenius equation to determine the rate constants. semanticscholar.org
A comprehensive kinetic model for the reaction of this compound would also need to consider potential side reactions. DFT can help in identifying the most likely side products and the conditions under which their formation is favored. researchgate.net For instance, in the synthesis of epichlorohydrin from dichloropropanols, a complex reaction network is often simplified based on the results of DFT simulations. semanticscholar.orgresearchgate.net The kinetic parameters, including the pre-exponential factor and activation energy, can be determined experimentally and then compared with the simulation results to validate the model. semanticscholar.org
Table 2: Key Parameters in Kinetic Modeling of Dichloropropanol (B8674427) Reactions (based on studies of isomers)
| Parameter | Description | Method of Determination |
|---|---|---|
| Reaction Order | The relationship between the rate of reaction and the concentration of reactants. | Determined experimentally and can be supported by mechanistic insights from DFT. |
| Rate Constant (k) | A proportionality constant in the rate equation of a chemical reaction. | Calculated using the Arrhenius equation with parameters from DFT or experiments. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Can be calculated using DFT or determined experimentally. |
Note: This table illustrates the parameters used in kinetic modeling, with insights drawn from studies on 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol (B139626) due to the absence of specific data for this compound. semanticscholar.orgresearchgate.net
Molecular Structure and Reactivity Predictions
Computational chemistry is a powerful tool for predicting the molecular structure and reactivity of compounds like this compound. Theoretical calculations can determine the most stable conformations, bond lengths, bond angles, and dihedral angles.
For related molecules, computational studies have been performed to investigate conformational stability. These studies typically use methods like DFT (e.g., B3LYP functional) and Møller-Plesset perturbation theory (MP2) with various basis sets (e.g., 6-311+G**) to predict the lowest energy structures. Such calculations would be applicable to this compound to understand its preferred three-dimensional shape, which in turn influences its physical properties and reactivity.
Reactivity predictions can be made by analyzing the electronic properties of the molecule, also obtainable from DFT calculations. For example, mapping the electrostatic potential onto the electron density surface can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This information is critical for predicting how the molecule will interact with other reagents. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also important indicators of reactivity.
While detailed computational studies specifically targeting this compound are not prominent in the literature, the principles and methodologies are well-established and would provide significant insights into its chemical behavior.
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Dichloropropanols
Chromatography, particularly gas chromatography, is the cornerstone for the analysis of dichloropropanols due to their volatile nature. The choice of detector and specific chromatographic setup can be tailored to enhance sensitivity and selectivity.
Gas chromatography coupled with an electron capture detector (GC-ECD) is a well-established technique for the analysis of halogenated compounds like 1,3-Dichloro-1-propanol. The ECD is highly sensitive to electrophilic compounds, making it particularly suitable for detecting chlorinated substances. While sensitive, GC-ECD may be prone to interferences from other co-eluting halogenated compounds that might be present in complex sample matrices. nih.gov Therefore, while it is a powerful tool for screening, confirmation with a more specific detector is often necessary.
Gas chromatography-mass spectrometry (GC-MS) offers a significant advantage in terms of specificity over GC-ECD. nih.govd-nb.infonih.gov By separating compounds based on their mass-to-charge ratio, MS provides structural information that allows for unambiguous identification of this compound. The use of selected ion monitoring (SIM) mode can further enhance the sensitivity and selectivity of the analysis by focusing on characteristic ions of the target analyte. d-nb.info This technique is widely employed for the confirmation and accurate quantification of dichloropropanols in various foodstuffs. d-nb.infonih.gov
The analytical method for 1,3-DCP can be validated for linearity, limit of detection (LOD), and limit of quantitation (LOQ). For instance, in various food matrices, the LODs for 1,3-DCP have been identified in the range of 1.06 to 3.15 ng/g. d-nb.info
Headspace gas chromatography (HS-GC) is a powerful technique for the analysis of volatile organic compounds (VOCs) in solid or liquid samples. nih.govresearchgate.net In this method, the sample is placed in a sealed vial and heated, allowing the volatile compounds, including this compound, to partition into the headspace gas. env.go.jp An aliquot of this gas is then injected into the GC-MS system for analysis. env.go.jp
HS-GC-MS offers several advantages, including minimal sample preparation, reduced risk of contamination, and the ability to analyze complex matrices without extensive cleanup. nih.gov This method has been successfully applied to the determination of this compound in products like soy sauce, with reported limits of detection as low as 0.003 mg/kg. nih.govresearchgate.net The use of cryogenic trapping can further enhance the sensitivity of the technique. nih.gov
Sample Preparation and Derivatization Strategies
Effective sample preparation is a critical step in the analytical workflow for this compound to isolate the analyte from the sample matrix and concentrate it to a level suitable for instrumental analysis. Derivatization is also sometimes employed to improve the chromatographic properties and detectability of the compound.
Solvent extraction is a common method for isolating this compound from various sample types. d-nb.infosigmaaldrich.com The choice of solvent is crucial and depends on the nature of the sample matrix. For example, methyl tert-butyl ether (MTBE) has been used for the extraction of 1,3-DCP from nonfat liquid, lipoprotein liquid, alcoholic liquid, and non-fat solid samples. d-nb.info After extraction, the extract is often dehydrated using an agent like anhydrous sodium sulfate (B86663) and then concentrated. d-nb.info
Steam distillation is another technique that has been proposed for the extraction of 1,3-DCP. nih.gov This method involves co-distilling the analyte with water and then extracting it from the distillate using a suitable organic solvent. nih.gov
The use of internal standards is essential for accurate quantification in chromatographic analysis, as they help to correct for variations in sample preparation and instrument response. lcms.czacanthusresearch.com For the analysis of this compound, deuterated analogs such as 1,3-DCP-d5 are commonly used as internal standards. d-nb.infonih.govtandfonline.comnih.govoup.com
Deuterated internal standards are ideal because they have very similar chemical and physical properties to the analyte of interest, and thus behave similarly during extraction, derivatization, and chromatography. acanthusresearch.com However, they can be distinguished by mass spectrometry due to their higher mass. acanthusresearch.com This ensures a high degree of accuracy and precision in the final quantitative results. lcms.cz The use of a deuterium-labelled internal standard has been shown to provide precise quantification in the analysis of 1,3-DCP. nih.gov
Chemical Derivatization for Improved Detectability and Selectivity
Chemical derivatization is a critical step in the analysis of this compound, particularly for gas chromatography (GC) based methods. The process involves chemically modifying the analyte to create a derivative with properties more suitable for analysis. For chloropropanols, which are highly polar and have relatively low molecular weights, derivatization serves to enhance volatility and thermal stability, improve chromatographic separation, and increase detection sensitivity. gavinpublishers.com Furthermore, it increases the relative molecular mass of the analyte, which is highly beneficial for mass spectrometry (MS) analysis as it can yield characteristic ions with a higher mass-to-charge ratio, thereby improving specificity. gavinpublishers.com
Heptafluorobutyrylimidazole (HFBI) is an effective derivatization reagent used in the analysis of this compound. gavinpublishers.com The reaction with HFBI replaces the active hydrogen in the hydroxyl group of the propanol, forming a heptafluorobutyryl ester. This derivative is more volatile and less polar, making it ideal for GC-MS analysis. The process significantly increases the molecular mass, allowing for the generation of higher-mass ion fragments that are less susceptible to interference, thus enhancing the reliability of the identification. nih.gov
The derivatization procedure typically involves dissolving the dried sample extract in a non-polar solvent like n-hexane, adding HFBI, and heating the mixture. gavinpublishers.com For instance, a common method involves vortexing the sample with HFBI for 20 minutes at 70°C. gavinpublishers.com A critical consideration when using HFBI is its high reactivity with water; therefore, the sample extract must be thoroughly dried, often using anhydrous sodium sulfate, to prevent the reagent from being consumed by moisture, which would otherwise negatively impact the derivatization yield. gavinpublishers.com Following the reaction, excess derivatizing reagent is often removed by adding a sodium chloride solution. gavinpublishers.com
In food and environmental analysis, it is often efficient to simultaneously detect multiple chloropropanols, such as 1,3-dichloro-2-propanol (B29581) (1,3-DCP), 3-monochloro-1,2-propanediol (3-MCPD), and 2-monochloro-1,3-propanediol (2-MCPD), in a single analytical run. nih.gov Derivatization agents like heptafluorobutyrylimidazole (HFBI) and heptafluorobutyric anhydride (B1165640) (HFBA) are well-suited for this purpose. nih.govnih.govnih.gov These reagents react with the hydroxyl groups present in the different chloropropanols, allowing for their concurrent analysis by GC-MS. nih.gov
The use of HFBA, for example, has been successfully applied for the simultaneous determination of 1,3-DCP and 3-MCPD in various food products. nih.gov This approach simplifies the analytical workflow, reduces analysis time, and allows for comprehensive screening of related contaminants from a single sample preparation. nih.govnih.gov
Phenylboronic acid (PBA) is a widely used derivatization reagent for the analysis of 3-MCPD. d-nb.infonih.gov However, it is fundamentally unsuitable for the derivatization of this compound. nih.gov The reaction mechanism of PBA requires the target molecule to possess a diol structure (two hydroxyl groups on adjacent carbon atoms). nih.gov PBA reacts with the diol to form a stable cyclic boronate ester, which is then analyzed by GC-MS.
Since this compound contains only a single hydroxyl group, it cannot undergo this cyclization reaction with PBA. nih.gov Consequently, analytical methods that employ PBA derivatization for 3-MCPD must use a separate, non-derivatization method, such as liquid-liquid extraction, for the concurrent analysis of this compound. d-nb.infonih.gov
Method Validation and Performance Characteristics
The validation of analytical methods is essential to ensure that they are reliable, accurate, and fit for purpose. Key performance characteristics that are evaluated include the limits of detection and quantification, as well as repeatability and reproducibility.
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. sepscience.com These values are crucial for assessing the sensitivity of a method, particularly when analyzing trace-level contaminants in complex matrices like food and water. For this compound, various GC-MS methods have established LODs and LOQs that demonstrate high sensitivity.
| Analyte | Limit Type | Value | Matrix | Source |
|---|---|---|---|---|
| 1,3-Dichloropropanol | LOD | 0.2 µg/kg | Food | nih.gov |
| 1,3-Dichloropropanol | LOQ | 0.6 µg/kg | Food | nih.gov |
| 1,3-Dichloropropanol | LOD | 1.06 - 3.15 ng/g (µg/kg) | Various Foods | d-nb.infonih.gov |
| 1,3-Dichloropropanol | LOQ | ~5 µg/kg | Soy Sauce | nih.gov |
| 1,3-Dichloropropanol | LOD | 0.4 µg/L | Water Extracts | tandfonline.com |
| 1,3-Dichloropropanol | LOQ | 1.2 µg/L | Water Extracts | tandfonline.com |
| 1,3-Dichloropropanol | LOQ | 0.1 µg/L | River Water | nih.gov |
Repeatability refers to the precision of a method when performed by the same operator, with the same equipment, in the same laboratory, over a short period. Reproducibility, on the other hand, measures the precision of a method when performed by different operators in different laboratories. rsc.org These parameters are often expressed as a relative standard deviation (RSD).
An interlaboratory study on the determination of 1,3-dichloro-2-propanol in soy sauce and related products provided valuable data on the consistency of a headspace GC-MS method. oup.com The results demonstrated the method's performance across multiple laboratories. Additionally, studies on specific matrices like river water have also reported high repeatability. nih.gov
| Performance Characteristic | Value / Range | Matrix | Source |
|---|---|---|---|
| Repeatability (RSDr) | 2.9% – 23.2% | Soy Sauce & Related Products | oup.com |
| Reproducibility (RSDR) | 20.9% – 35.3% | Soy Sauce & Related Products | oup.com |
| Repeatability (Coefficient of Variation) | 5.4% | Spiked River Water | nih.gov |
Interlaboratory Study Assessments of Analytical Methods
The robustness and reliability of analytical methods for quantifying 1,3-dichloro-2-propanol (1,3-DCP) are validated through interlaboratory studies. These collaborative trials assess the performance of a specific method when performed by multiple laboratories, providing crucial data on its reproducibility and repeatability.
One significant interlaboratory study evaluated a headspace gas chromatography with mass spectrometric detection (GC-MS) method for determining 1,3-DCP in soy sauce and similar products. oup.com Nine laboratories across Europe, Japan, and the United States participated in the study. oup.com The methodology involved adding a deuterated internal standard (d₅-1,3-DCP) and ammonium (B1175870) sulfate to the sample in a sealed vial. oup.com After reaching equilibrium, the headspace was sampled, either with a gas-tight syringe or by solid-phase microextraction (SPME), and subsequently analyzed by GC-MS. oup.com The study analyzed various test materials, including soy, dark soy, mushroom soy, and teriyaki sauces, which were either naturally contaminated or spiked at concentrations ranging from 5.0 to 500.0 ng/g. oup.com
The performance of the method was found to be satisfactory, with an average recovery of 108% for the spiked samples. oup.com The relative standard deviation for repeatability (RSDr) was between 2.9% and 23.2%, while the relative standard deviation for reproducibility (RSDR) ranged from 20.9% to 35.3%. oup.com The calculated HorRat values, which compare the observed RSDR with a predicted value to assess method performance, were between 1.0 and 1.6, indicating acceptable reproducibility under interlaboratory trial conditions. oup.com
Another interlaboratory comparison exercise focused on the determination of 1,3-DCP, along with other chloropropanols, in cold water extracts from paper-based food contact materials. bund.de Organized by the German National Reference Laboratory for Food Contact Materials, this study involved eleven participating laboratories. bund.de The scope included quantifying 1,3-DCP in a provided solution, which consisted of a cold water extract from a kitchen roll spiked with the compound. bund.de The results for 1,3-DCP were evaluated using z-scores and ζ-scores to assess laboratory performance. bund.de
| Parameter | Value |
|---|---|
| Number of Participating Laboratories | 9 |
| Spiking Levels (ng/g) | 5.0, 10.0, 20.0, 100.0, 500.0 |
| Average Recovery (%) | 108 (range: 96–130) |
| Repeatability (RSDr) (%) | 2.9–23.2 |
| Reproducibility (RSDR) (%) | 20.9–35.3 |
| HorRat Values | 1.0–1.6 |
Applications in Environmental and Food Matrix Analysis
Analytical methods for 1,3-DCP are crucial for monitoring its presence in both environmental samples and food products due to its formation as a contaminant during industrial and food processing. nih.gov Gas chromatography-mass spectrometry (GC-MS) is the predominant technique for the determination of trace quantities of this compound. d-nb.info
Trace Analysis in Aqueous Systems (e.g., River Water, Industrial Effluents)
The detection of 1,3-DCP in aqueous systems is important for environmental monitoring, as it can enter natural waters through improper waste treatment or as a byproduct of water chlorination. researchgate.net A rapid and sensitive analytical method has been developed for its determination in river water. researchgate.netnih.gov This method involves a liquid-liquid extraction of 1,3-DCP from the water sample using ethyl acetate (B1210297). nih.gov
The ethyl acetate phase is then analyzed directly by GC-MS, using a deuterated internal standard (1,3-DCP-d5) for accurate quantification. nih.gov This approach avoids the volatility issues that can hamper methods requiring concentration of solvent extracts. nih.gov The method has been validated for performance, demonstrating a method quantification limit of 0.1 µg L⁻¹ in river water. nih.gov For water samples spiked with 1,3-DCP at levels up to 5.2 µg L⁻¹, the method showed good repeatability with a coefficient of variation of 5.4% and an average recovery rate of 105%. nih.gov
| Parameter | Value |
|---|---|
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Extraction Solvent | Ethyl Acetate |
| Internal Standard | 1,3-DCP-d5 |
| Method Quantification Limit (MQL) | 0.1 µg L⁻¹ |
| Average Recovery | 105% (±3%) |
| Repeatability (Coefficient of Variation) | 5.4% |
Determination in Foodstuffs and Processed Food Products
1,3-DCP is a known food contaminant that can form during the production of acid-hydrolyzed vegetable protein (acid-HVP), a common ingredient in savory foods like soy sauce. tandfonline.com Its presence has been investigated in a variety of foodstuffs, with soy sauce and related products being a primary focus. tandfonline.comnih.gov
Several GC-MS based methods have been developed and applied for its quantification. One approach involves modification of a method for a related compound, 3-MCPD, to specifically target 1,3-DCP. tandfonline.com This method demonstrated a limit of detection of 0.055 ng g⁻¹ and a limit of quantitation of 0.185 ng g⁻¹ in a blank soy sauce matrix, with a mean recovery of 100%. tandfonline.com
Another widely used technique is automated headspace GC-MS, which requires minimal sample preparation. nih.govnih.gov This method incorporates cryogenic trapping and the use of a deuterium-labeled internal standard, achieving a low detection limit of 0.003 mg kg⁻¹. nih.gov In a survey applying this method to 40 soy sauce samples, 1,3-DCP was detected in 10 of the sauces, with the highest concentration found to be just over 1 mg kg⁻¹. nih.gov Studies have also analyzed other food categories, with one report indicating the highest detection rate for 1,3-DCP (89.7%) in fish and seafood. d-nb.info
| Food Matrix | Analytical Method | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Concentration Found | Source |
|---|---|---|---|---|
| Soy Sauce | GC-MS | LOD: 0.055 ng g⁻¹ / LOQ: 0.185 ng g⁻¹ | Not specified | tandfonline.com |
| Soy Sauce & Similar Products | Automated Headspace GC-MS | LOD: 0.003 mg kg⁻¹ | Detected in 10 of 40 samples; max level >1 mg kg⁻¹ | nih.gov |
| Various Foods (e.g., fat solid samples) | GC-MS (Liquid-Liquid Extraction) | LOD: 1.06–3.15 ng/g | Highest mean value in soy sauce-based products (0.11 mg/kg) | d-nb.info |
Environmental Behavior and Occurrence
Anthropogenic Sources and Formation Pathways
1,3-Dichloro-2-propanol (B29581) (1,3-DCP) is not known to occur naturally. nih.gov Its presence in the environment is a result of human industrial and food processing activities.
A significant anthropogenic source of 1,3-DCP is its formation as a hydrolysis product of epichlorohydrin (B41342). nih.govwho.int Epichlorohydrin is a high-production-volume chemical used extensively as a raw material in the chemical and paper industries for the production of glycerol (B35011), plastics, epoxy resins, and elastomers. nih.govca.gov During the manufacturing and use of epichlorohydrin, hydrolysis can occur, leading to the formation of 1,3-DCP. nih.govwho.int This pathway is a primary contributor to environmental and occupational exposure, particularly from industrial wastes containing epichlorohydrin. nih.gov While concerns exist about its presence in workplace air and products made with epichlorohydrin, it is not typically detected except in specific situations like the headspace of improperly vented storage tanks. nih.govwho.int
1,3-DCP is a known foodborne contaminant that can form during the processing of various foodstuffs. nih.govd-nb.info It was first identified in 1978 in acid-hydrolyzed vegetable protein (acid-HVP), a common seasoning ingredient. nih.govwho.int The formation occurs when foods containing lipids (like glycerol or acylglycerols) and chloride ions (salt) are subjected to high temperatures during processing. ca.govinchem.orgderpharmachemica.com
This process-induced contamination is prevalent in products such as:
Soy sauce and soy sauce-based products nih.govd-nb.infoinchem.org
Acid-hydrolyzed vegetable proteins d-nb.infoinchem.org
Savory snacks, instant soups, and ready-to-eat meals containing acid-HVP ca.gov
The mechanism involves the reaction of chloride ions with the glycerol backbone of lipids. inchem.org 3-chloro-1,2-propanediol (3-MCPD) is often formed first and is considered a precursor to the formation of 1,3-DCP. inchem.orgderpharmachemica.com Consequently, 1,3-DCP is generally found alongside 3-MCPD in contaminated foods. nih.gov While levels in most foods are typically below 100 µg/kg, soy sauce and related products can contain concentrations in the milligram per kilogram range. nih.govwho.int
1,3-DCP has been identified as a contaminant in food contact materials (FCM), particularly those made from paper and paperboard. tandfonline.comsgs.com The primary source is the use of polyamidoamine-epichlorohydrin (PAE) resins, which are applied as wet-strength agents in paper manufacturing. sgs.comnih.gov During the production of these resins, epichlorohydrin can be hydrolyzed by water to form 3-MCPD, and the interaction between the epoxide group of epichlorohydrin and chlorine ions can produce 1,3-DCP. nih.gov
These chloropropanols can then migrate from the paper or paperboard packaging into aqueous or fatty foods and beverages upon contact. tandfonline.comnih.gov A market survey of paper-based FCM revealed that a significant percentage of products, such as drinking straws and cupcake cases, released 1,3-DCP into water extracts. tandfonline.com For instance, values of up to 20 µg/L for 1,3-DCP were detected in the cold water extracts of some products, exceeding regulatory limits set by bodies like Germany's Bundesinstitut für Risikobewertung (BfR), which stipulates that 1,3-DCP should not be detectable (detection limit of 2 µg/L) in the water extract of paper and paperboard. tandfonline.comsgs.com
Table 1: Examples of 1,3-DCP Detection in Food Contact Materials
| Product Category | Percentage of Samples Exceeding BfR Limits | Maximum Detected Concentration (µg/L) |
| Drinking Straws | Up to 55% (for 3-MCPD) | 20 (for 1,3-DCP) |
| Cupcake Cases | >10% (Non-conformity rate) | Not specified |
| Bagasse Bowls | >10% (Non-conformity rate) | Not specified |
| Kitchen Rolls | >10% (Non-conformity rate) | Not specified |
Source: Adapted from a 2021 market survey on food contact articles. tandfonline.com
Beyond its formation from epichlorohydrin hydrolysis, 1,3-DCP is also an intermediate, by-product, or impurity in several other chemical syntheses. It is used in large quantities as an intermediate in the production of epichlorohydrin, particularly in newer, glycerol-based processes. who.intca.govresearchgate.net In this route, glycerol (a byproduct of biodiesel production) is hydrochlorinated to produce a mixture of dichloropropanols, with 1,3-DCP being the preferential isomer, which is then converted to epichlorohydrin. researchgate.netresearchgate.netresearchgate.net
Furthermore, 1,3-DCP is used to manufacture other chemicals, including:
1,3-dichloropropene (B49464): A soil fumigant formed by the dehydration of 1,3-DCP. who.intca.gov
1,2,3-trichloropropane: A chemical intermediate produced by the chlorination of 1,3-DCP. who.intca.gov
As a result, 1,3-DCP may be present as an impurity in the final products of these syntheses. ca.gov
Environmental Distribution and Fate in Specific Compartments
Environmental exposure to 1,3-DCP primarily occurs from industrial wastes and effluents. nih.gov Its solubility in water facilitates its distribution in aquatic environments. nih.gov
Studies have confirmed the presence of 1,3-DCP in various water systems, indicating its release into the environment from industrial and waste disposal sites.
Pulp Mill Effluents: Single studies have reported the presence of 1,3-DCP in pulp mill effluents and spent kraft paper bleaching liquors. nih.gov This is consistent with its origin from epichlorohydrin, which is used in the paper industry. nih.gov
Landfill Leachate: 1,3-DCP has been detected in the leachate of municipal waste landfills. nih.gov One study in Japan identified it at a concentration of 27.9 µg/L. nih.gov
River Water: The compound has been detected in river water, though often at low concentrations. A comprehensive analysis of over 300 river water samples from 32 sites in Austria found 1,3-DCP in every sample, but at concentrations below the quantification limit of 1.0 µg/L. nih.gov A separate study focusing on Danube river water estimated a slow degradation rate for 1,3-DCP at 6°C. nih.gov
Table 2: Detection of 1,3-Dichloro-2-propanol in Various Water Bodies
| Water Body Type | Location | Finding/Concentration |
| Pulp Mill Effluents | Not specified | Presence reported nih.gov |
| Landfill Leachate | Japan | 27.9 µg/L nih.gov |
| River Water | Austria (32 sites) | Detected in all 300+ samples, but <1.0 µg/L nih.gov |
| River Water | Ohio River, USA | Detected at levels below 0.8 µg/L (Note: Refers to 1,3-Dichloropropane) who.int |
Source: Compiled from various environmental studies. nih.govnih.govwho.int
Degradation Rates and Stability in Aqueous Environments
The environmental persistence of chlorinated propanols in aquatic systems is largely determined by their degradation rates. Research into the photochemical oxidation of 1,3-dichloro-2-propanol (1,3-DCP) provides insight into these processes. Studies have shown that the complete degradation of 1,3-dichloro-2-propanol can be achieved through photochemical oxidation using UV radiation in the presence of hydrogen peroxide (H₂O₂) as an oxidant. nih.gov This process has been observed to remove as much as 80% of the total organic carbon (TOC) from the solution. nih.gov
The concentration of the oxidizing agent plays a critical role in the degradation kinetics. It has been established that higher initial concentrations of hydrogen peroxide can slow down the rate of the degradation reaction. nih.govresearchgate.net Conversely, one study found that the initial concentration of 1,3-DCP itself did not influence the degradation process. researchgate.net The degradation pathway involves the formation of several intermediate compounds. Through gas chromatography-mass spectrometry (GC-MS), intermediates such as 1,3-dichloro-2-propanone and chloroacetyl chloride have been identified. nih.govresearchgate.net Further analysis using ion chromatography has detected the presence of formic acid, acetic acid, and chloroacetic acid as degradation products. nih.govresearchgate.net
The efficiency of degradation can be enhanced through photocatalysis. The addition of titanium dioxide (TiO₂)-based catalysts, modified with platinum, cerium, or iron, has been shown to improve the mineralization process during oxidation. researchgate.net Carbon and chloride ion mass balance calculations confirm the formation of chlorinated intermediates that degrade at a slower rate than the parent 1,3-DCP compound. researchgate.net
| Parameter | Observation | Source |
|---|---|---|
| Degradation Method | Photochemical oxidation (UV/H₂O₂) | nih.gov |
| Achieved Degradation | Complete degradation of parent compound | nih.gov |
| TOC Removal | Up to 80% | nih.gov |
| Effect of [H₂O₂] | Higher concentrations slow the reaction rate | nih.govresearchgate.net |
| Identified Intermediates | 1,3-dichloro-2-propanone, chloroacetyl chloride, formic acid, acetic acid, chloroacetic acid | nih.govresearchgate.net |
| Effect of Catalysts (TiO₂) | Enhances the mineralization process | researchgate.net |
Environmental Fate of Related Dichloropropene Derivatives (e.g., Soil, Air, Water Interactions, Volatilization)
Dichloropropene derivatives, particularly 1,3-dichloropropene (1,3-D), are subject to various environmental fate processes that determine their distribution and persistence in soil, air, and water.
Soil Interactions: In the soil, 1,3-dichloropropene dissipates primarily through four main pathways: volatilization, leaching, abiotic hydrolysis, and aerobic soil metabolism. epa.gov Its persistence varies depending on the soil type, with a reported half-life of up to 69 days. epa.gov Hydrolysis is a major degradation pathway in soil and follows pseudo first-order kinetics. nih.gov The rate of hydrolysis is influenced by soil conditions; it increases with higher soil moisture content but decreases with a higher initial concentration of 1,3-D. nih.gov For instance, at 20°C in soil with 10% moisture, over 60% of applied 1,3-D (at < 0.61 g kg⁻¹) hydrolyzed within 30 days. nih.gov Soil organic matter can also promote the degradation of 1,3-D through direct substitution reactions. nih.gov While initially insignificant, microbial contributions to degradation become more important over time as microorganisms adapt to the fumigant. nih.gov
Air Interactions: Once it enters the atmosphere, 1,3-dichloropropene is broken down relatively quickly, typically within several days. cdc.gov The primary degradation mechanisms in the air are photooxidation by hydroxyl radicals and reaction with ozone. nih.gov The atmospheric half-life of 1,3-dichloropropene is estimated to be between 7 and 50 hours. nih.gov
Water Interactions: In aqueous environments, a portion of 1,3-dichloropropene will evaporate into the air. cdc.gov The remainder undergoes degradation through hydrolysis and biodegradation. cdc.gov The hydrolysis half-life for 1,3-D in deionized water at 20°C is approximately 10 days. nih.govnih.gov This hydrolysis process is pH-dependent, being inhibited by low pH and favored by high pH conditions. nih.gov
Volatilization: Volatilization is a significant environmental fate process for 1,3-dichloropropene. epa.gov A substantial proportion of the chemical released into soil or surface water is expected to volatilize into the atmosphere. nih.gov Due to its volatile nature, it can migrate from the subsurface to the soil surface and escape into the air, especially following its application as a soil fumigant. cdc.gov The estimated volatilization half-life from water is rapid, with a maximum of 50 hours. epa.gov This rapid volatilization can contribute to air pollution. usda.gov Agricultural practices can influence emission rates; for example, covering treated soil with virtually impermeable films (VIF) has been shown to retain 1,3-D in the soil and retard its emission into the atmosphere. nih.gov
| Environment | Process | Key Findings | Source |
|---|---|---|---|
| Soil | Dissipation Pathways | Volatilization, leaching, abiotic hydrolysis, aerobic soil metabolism | epa.gov |
| Persistence | Half-life up to 69 days, depending on soil type | epa.gov | |
| Hydrolysis | Increases with soil moisture; decreases with initial concentration | nih.gov | |
| Biodegradation | Microbial role increases as soil microorganisms adapt | nih.gov | |
| Air | Degradation Pathways | Photooxidation by hydroxyl radicals, reaction with ozone | nih.gov |
| Persistence | Half-life of 7 to 50 hours | nih.gov | |
| Water | Fate Processes | Evaporation, biodegradation, hydrolysis | cdc.gov |
| Hydrolysis Half-life | ~10 days at 20°C in deionized water | nih.govnih.gov | |
| pH Effect | Hydrolysis is favored by high pH | nih.gov | |
| Volatilization | From Soil/Water | Significant pathway; rapid volatilization from water (half-life ≤ 50 hours) | epa.govnih.gov |
| Mitigation | Use of plastic soil covers (VIF) can retard surface emissions | nih.gov |
Industrial and Synthetic Applications
Role as a Chemical Intermediate
1,3-DCP is a cornerstone in the chemical industry, functioning as a critical building block for a variety of compounds. Its bifunctional nature, possessing both chloro and hydroxyl groups, allows for diverse chemical transformations.
The most significant application of 1,3-DCP is as a primary intermediate in the production of epichlorohydrin (B41342). nih.govca.govwikipedia.org Epichlorohydrin is a key component in the manufacture of epoxy resins, plastics, and elastomers. The synthesis of epichlorohydrin from 1,3-DCP is typically achieved through a dehydrochlorination reaction, where 1,3-DCP is treated with a base, such as sodium hydroxide. researchgate.netresearchgate.net This process results in the formation of a cyclic ether, epichlorohydrin. google.com
Modern industrial processes for epichlorohydrin production are increasingly utilizing glycerol (B35011), a byproduct of biodiesel production, as a starting material. researchgate.netccsenet.org In these "glycerol-to-epichlorohydrin" (GTE) processes, glycerol is first hydrochlorinated to produce a mixture of dichloropropanols, with 1,3-DCP being a major component. researchgate.net This mixture is then converted to epichlorohydrin. researchgate.net The reaction kinetics of the dehydrochlorination of 1,3-DCP to epichlorohydrin have been extensively studied to optimize reaction conditions and improve yield. researchgate.net
| Precursor | Reaction | Product | Primary Application of Product |
|---|---|---|---|
| 1,3-Dichloro-2-propanol | Dehydrochlorination | Epichlorohydrin | Epoxy resins, plastics, elastomers ca.gov |
| 1,3-Dichloro-2-propanol | Dehydration | 1,3-Dichloropropene (B49464) | Soil fumigant nih.govinchem.org |
| 1,3-Dichloro-2-propanol | Chlorination | 1,2,3-Trichloropropane | Chemical intermediate, polymer manufacture nih.govca.gov |
| 1,3-Dichloro-2-propanol | Hydrolysis | Glycerol | Pharmaceuticals, food industry, chemical synthesis nih.govca.gov |
1,3-DCP serves as a precursor in the synthesis of 1,3-dichloropropene. nih.govca.gov This is achieved through the dehydration of 1,3-DCP, often with a dehydrating agent such as phosphoryl chloride. nih.gov 1,3-dichloropropene is a widely used soil fumigant for the control of nematodes and other soil pests. inchem.orgepa.gov
The chlorination of 1,3-DCP can yield 1,2,3-trichloropropane. nih.govca.gov This reaction can be carried out using reagents such as phosphorus pentachloride. nih.govcdc.gov 1,2,3-trichloropropane is used as a chemical intermediate in the production of various polymers. ca.gov
Historically, the hydrolysis of dichlorohydrins, including 1,3-DCP, has been a route for the production of synthetic glycerol. nih.govsigmaaldrich.com This process involves the conversion of the chloro groups to hydroxyl groups, yielding glycerol. ca.gov
Beyond its large-scale industrial applications, 1,3-DCP is a valuable intermediate in general organic synthesis. It can be used as a reactant in the synthesis of a variety of compounds, including hydroxyl-N-tosylcyclams and (R)-Epichlorohydrin using biocatalysts. sigmaaldrich.com Its bifunctionality allows for the introduction of a three-carbon backbone with reactive sites for further chemical modification.
Specialized Industrial Applications
In addition to its role as a chemical intermediate, 1,3-DCP has several specialized industrial applications. It is utilized as a solvent for hard resins and nitrocellulose. nih.gov Furthermore, it finds application in the manufacture of photographic chemicals and Zapon lacquer. nih.gov It also serves as a cement for celluloid and as a binder for watercolors. nih.govca.gov
| Application | Function |
|---|---|
| Solvent | For hard resins and nitrocellulose nih.gov |
| Manufacturing | Photographic chemicals and Zapon lacquer nih.gov |
| Adhesive | Cement for celluloid ca.gov |
| Binder | For watercolors nih.gov |
Solvent Applications (e.g., Hard Resins, Nitrocellulose)
No specific information was found in the searched literature detailing the use of 1,3-dichloro-1-propanol as a solvent for hard resins or nitrocellulose.
Binding Agents and Cements (e.g., Celluloid, Water Colors)
There is no information in the provided search results to suggest that this compound is used as a binding agent or as a cement for materials like celluloid or water colors.
Use in Construction Materials
No evidence was found in the searched literature to support the use of this compound in construction materials.
Precursor in Pharmaceutical Synthesis
While some halogenated compounds serve as intermediates in pharmaceutical manufacturing, no specific examples of this compound being used as a precursor in pharmaceutical synthesis were identified in the search results. The compound has been noted as a naturally occurring halogenated compound in seaweed, but this does not pertain to its industrial application as a synthetic precursor nih.govresearchgate.net.
Precursor in Agrochemical Synthesis
The search results did not yield any information on the use of this compound as a precursor in the synthesis of agrochemicals.
Intermediate in Polymer Production
The primary documented role of this compound in industrial synthesis is as a potential intermediate in the production of epichlorohydrin. googleapis.com A process for producing dichloropropanol (B8674427) via the gas-phase reaction of allyl alcohol and chlorine can yield a mixture of isomers, including 2,3-dichloro-1-propanol (B139626) and this compound. googleapis.com The composition can range from 0 to 95 mol% of this compound. googleapis.com This resulting mixture of dichloropropanol isomers can then be used as a starting material for the synthesis of epichlorohydrin. googleapis.com Epichlorohydrin is a critical raw material for various products, including epoxy resins and synthetic rubbers. googleapis.com
Q & A
Basic: What are the established methods for synthesizing 1,3-dichloro-2-propanol in laboratory settings?
Answer:
1,3-Dichloro-2-propanol is synthesized via hydrochlorination of glycerol. A semi-batch reactor design using concentrated hydrochloric acid and glycerol at controlled temperatures (40–120°C) is commonly employed. Kinetic studies show the reaction follows pseudo-first-order kinetics, with water removal critical to avoid reverse hydrolysis. Aspen Plus simulations optimize parameters like feed rate and temperature to achieve >90% yield . Alternative routes include chlorination of 1,3-dichloropropane or enzymatic pathways, though these are less scalable .
Basic: Which analytical techniques are recommended for detecting and quantifying 1,3-dichloro-2-propanol in complex matrices?
Answer:
- GC-MS with derivatization : After solid-phase extraction (SPE), derivatize with N-heptafluorobutyrylimidazole (HFBI) to enhance volatility. Use deuterated internal standards (e.g., d₅-3-MCPD) for quantification, achieving limits of detection (LOD) < 5 µg/kg in foods like soy sauce .
- Hyphenated GC-MS : Detect impurities at trace levels (0.1 ppm) in pharmaceuticals using selective ion monitoring (SIM) .
- LC-MS/MS : For fatty acid esters of 1,3-DCP, employ alkaline transesterification followed by isotope dilution .
Basic: What are the primary toxicological concerns associated with 1,3-dichloro-2-propanol exposure?
Answer:
1,3-DCP is a genotoxic carcinogen with evidence of:
- DNA methylation disruption : In vivo studies show altered methylation patterns in liver cells at doses ≥ 50 mg/kg .
- Acute toxicity : LD₅₀ values range from 120–150 mg/kg (rat oral), with hepatorenal damage observed .
- Isomer-specific effects : Unlike 2,3-Dichloro-1-propanol (2,3-DCP), 1,3-DCP exhibits stronger inhibition of T-cell proliferation in vitro .
Advanced: How can researchers address product inhibition in the enzymatic resolution of 1,3-dichloro-2-propanol using whole-cell biocatalysts?
Answer:
Product inhibition in halohydrin dehalogenase (HHDH)-catalyzed reactions is mitigated by:
- Biphasic systems : Use n-heptane-aqueous phases to partition inhibitory (S)-enantiomer, improving enantiomeric excess (ee) to >99% and productivity by 3-fold .
- Immobilization : Encapsulate E. coli expressing HHDH in alginate beads, enhancing enzyme stability and reusability (7 cycles with <10% activity loss) .
- Directed evolution : Engineer HHDH variants (e.g., HheC) for increased substrate tolerance using error-prone PCR .
Advanced: What experimental approaches differentiate the toxicological mechanisms of 1,3-dichloro-2-propanol from its structural isomers?
Answer:
- Comparative metabolomics : Expose HepG2 cells to 1,3-DCP and 2,3-DCP. 1,3-DCP uniquely disrupts glutathione metabolism, while 2,3-DCP induces oxidative stress via ROS overproduction .
- Isomer-specific biomarkers : Quantify urinary 1,3-DCP adducts (e.g., N-acetyl-S-(3-chloro-2-hydroxypropyl)-cysteine) using LC-HRMS, absent in 2,3-DCP exposure .
- Transcriptomic profiling : RNA-seq reveals 1,3-DCP upregulates CYP2E1 (metabolic activation), whereas 2,3-DCP activates NF-κB (inflammatory response) .
Advanced: What strategies optimize the enantioselective synthesis of (S)-1,3-dichloro-2-propanol in biphasic systems?
Answer:
- Solvent engineering : Optimize n-heptane-to-water ratios (4:1 v/v) to maximize substrate solubility and minimize phase toxicity .
- pH control : Maintain pH 8.0–8.5 using Tris-HCl buffer to stabilize HHDH activity and prevent racemization .
- Fed-batch operation : Pulse-fed substrate addition reduces inhibition, achieving 98% ee and 85% yield in 24 hr .
Methodological: How do researchers validate the purity of 1,3-dichloro-2-propanol when used as a reagent in pharmaceutical synthesis?
Answer:
- Impurity profiling : Use GC-MS with a DB-5MS column (30 m × 0.25 mm) to detect 1,2,3-trichloropropane (≤0.1%) and 3-MCPD (≤0.05%) .
- Stability studies : Store at 0–6°C under nitrogen to prevent hydrolysis. Monitor degradation via FTIR (loss of C-Cl peaks at 650 cm⁻¹) .
- Certified reference materials (CRMs) : Cross-validate against NIST-traceable CRMs (e.g., Sigma-Aldrich ≥97.0% GC purity) .
Methodological: What considerations are essential when designing semi-batch reactors for 1,3-dichloro-2-propanol synthesis?
Answer:
- Feed rate optimization : Gradual HCl addition (0.5 mL/min) prevents overheating and byproduct formation (e.g., 2,3-DCP) .
- Temperature gradients : Use jacketed reactors with PID control (setpoint ±1°C) to maintain 80–90°C, maximizing reaction rate without side reactions .
- In situ analytics : Implement inline Raman spectroscopy to monitor glycerol conversion and adjust feed dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
